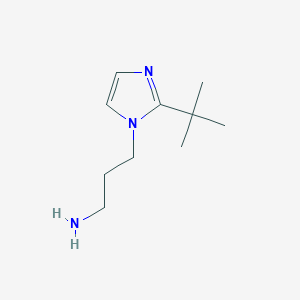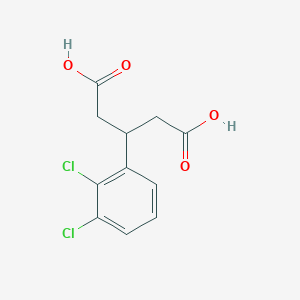
3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H19N3 . It has been used in the synthesis of novel complexes that have been evaluated as seed protectors for sprouting wheat seeds .
Synthesis Analysis
The synthesis of imidazole-containing compounds like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine often involves the use of strong acid, condensations of N-substituted piperidones with the appropriate imidazolpropyl groups . These intermediates are then reduced to the corresponding targets . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .Molecular Structure Analysis
Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole-containing compounds like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine can be applied as reagents for further synthesis of different heterocyclic systems . For example, protected N-[2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-methanesulfonamide and tert-butyl [2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]carbamate were obtained by heating compounds with 1-chloropropan-2-one in THF .Applications De Recherche Scientifique
1. Synthesis of Imidazoles and Imidazoliums
Research by Tong, Wang, Wang, and Zhu (2015) describes the synthesis of imidazoles and imidazoliums using propargyl amines like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine. In this process, imidazoles are produced in the presence of Yb(OTf)3 and AgOTf catalysts. This method demonstrates the chemical's role in forming chiral heterocycles without racemization, highlighting its potential in producing complex organic compounds (Tong et al., 2015).
2. Asymmetric Synthesis of Amines
Ellman, Owens, and Tang (2002) discuss the use of N-tert-Butanesulfinyl imines in the asymmetric synthesis of amines. These imines serve as intermediates for creating a range of enantioenriched amines, including α-branched and α,α-dibranched amines. The tert-butyl group in compounds like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine activates the imines for nucleophilic addition, indicating its utility in synthesizing diverse amines (Ellman et al., 2002).
3. Development of Hydroxylic Ionic Liquids
Shevchenko et al. (2017) explored the synthesis of hydroxylic ionic liquids using compounds with 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine. These ionic liquids, characterized by rapid proton migration between nitrogenous centers, have potential applications in various fields due to their low glass transition temperatures and high conductivity (Shevchenko et al., 2017).
4. Catalysis in Organic Synthesis
In the field of catalysis, research has shown that compounds like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine can play a crucial role. For instance, the research conducted by Gimisis, Arsenyan, Georganakis, and Leondiadis (2003) demonstrates their application in the synthesis of aldehydes and ketones. These compounds serve as stabilizing and protecting groups in the presence of organolithium reagents, suggesting their importance in fine-tuning chemical reactivity (Gimisis et al., 2003).
5. CO2 Capture and Sequestration
Bates, Mayton, Ntai, and Davis (2002) investigated the use of 1-butyl imidazole derivatives, closely related to 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine, in capturing CO2. Their study presents a new ionic liquid that reacts reversibly with CO2, efficiently sequestering it as a carbamate salt. This research highlights the potential of these compounds in environmental applications, particularly in carbon capture and storage (Bates et al., 2002).
Propriétés
IUPAC Name |
3-(2-tert-butylimidazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)9-12-6-8-13(9)7-4-5-11/h6,8H,4-5,7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSUHCLAMDEOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine | |
CAS RN |
1368221-87-7 |
Source


|
| Record name | 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2840334.png)





![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2840346.png)
![N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2840347.png)


![2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid](/img/structure/B2840350.png)